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AC-Asn(trt)-OH

Cat. No.: B13398789
M. Wt: 416.5 g/mol
InChI Key: IDBQTOJMHIZVEK-UHFFFAOYSA-N
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Description

Historical Development of Asparagine Side-Chain Protection Strategies

The journey to find suitable protecting groups for the asparagine side chain has been a critical aspect of advancing peptide synthesis. Initially, the side-chain amide of asparagine was often left unprotected, which could lead to dehydration of the amide to a nitrile during activation of the carboxylic acid for coupling. peptide.com This side reaction not only reduces the yield of the desired peptide but also introduces a difficult-to-remove impurity.

To circumvent this issue, chemists developed various protecting groups for the amide side chain. Early strategies involved groups that were often difficult to remove or required harsh conditions that could damage the growing peptide chain. The quest for more efficient and milder protection strategies led to the exploration of several groups, including the 2,4,6-trimethoxybenzyl, 4,4'-dimethoxybenzhydryl, and the triphenylmethyl (trityl) groups. journals.co.zaajol.info Each of these brought improvements in terms of stability and ease of removal, paving the way for more complex peptide syntheses. The development of these protecting groups was a significant step forward, allowing for the synthesis of longer and more complex peptides with higher purity.

Foundational Principles of the Trityl Protecting Group in Amino Acid Chemistry

The triphenylmethyl (trityl, Trt) group is a bulky and acid-labile protecting group widely used in organic synthesis, particularly for the protection of amines, alcohols, and thiols. libretexts.orgorganic-chemistry.org Its utility in amino acid chemistry stems from its ability to be introduced under relatively mild conditions and, more importantly, removed under acidic conditions that are orthogonal to many other protecting groups used in peptide synthesis. ru.nl

The key to the trityl group's function is the stability of the triphenylmethyl cation that is formed upon cleavage. This carbocation is highly stabilized by resonance across the three phenyl rings. The steric bulk of the trityl group also plays a crucial role, preventing unwanted reactions at the protected site. libretexts.org In the context of asparagine, the trityl group is attached to the side-chain amide nitrogen, effectively preventing its participation in side reactions during peptide coupling. The acid lability of the N-trityl bond allows for its selective removal at the end of the synthesis or at a specific stage where the asparagine side chain needs to be deprotected. smolecule.com

Structural Context of AC-Asn(Trt)-OH within Protected Amino Acid Derivatives

This compound is a doubly protected asparagine derivative. The "Ac" at the N-terminus stands for an acetyl group, which protects the alpha-amino group. The "(Trt)" signifies the trityl group protecting the side-chain amide nitrogen. The "-OH" indicates the free carboxylic acid group, which is available for coupling with the amino group of another amino acid or a resin in solid-phase peptide synthesis.

This specific combination of protecting groups makes this compound a valuable building block in specific synthetic strategies. The N-acetyl group can serve as a mimic of the N-terminus of a protein or can be a permanent feature of the final target peptide. The trityl group on the side chain ensures the integrity of the asparagine residue during coupling reactions. nih.gov The presence of the free carboxylic acid allows for its direct use in peptide synthesis without the need for a separate deprotection step at the C-terminus.

The table below summarizes the key chemical identifiers for this compound. chembk.comchemicalbook.com

IdentifierValue
CAS Number 163277-78-9
Molecular Formula C25H24N2O4
Molecular Weight 416.47 g/mol
IUPAC Name (2S)-2-(acetylamino)-4-oxo-4-(tritylamino)butanoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24N2O4 B13398789 AC-Asn(trt)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-4-oxo-4-(tritylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-18(28)26-22(24(30)31)17-23(29)27-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBQTOJMHIZVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of Trityl Protected Asparagine Derivatives and Ac Asn Trt Oh

Preparative Routes for Nα-Protected-Nγ-Trityl-L-Asparagine (e.g., Fmoc-Asn(Trt)-OH, Boc-Asn(Trt)-OH)

The direct Nγ-tritylation of L-asparagine serves as the initial and pivotal step. A common and efficient method involves the reaction of L-asparagine with triphenylmethanol (B194598) (trityl alcohol) in the presence of a dehydrating agent and an acid catalyst. chemimpex.com Acetic anhydride (B1165640) often serves as the dehydrating agent, while concentrated sulfuric acid acts as the catalyst in a solvent such as glacial acetic acid. chemimpex.comgoogle.com The reaction proceeds by forming a trityl cation, which then electrophilically attacks the nitrogen of the side-chain amide.

Below is a data table summarizing typical reaction conditions for the synthesis of Nγ-Trityl-L-asparagine:

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
L-AsparagineTriphenylmethanol, Acetic Anhydride, Conc. H₂SO₄Glacial Acetic Acid30-404-784-93 chemimpex.comgoogle.com

Once Nγ-trityl-L-asparagine is synthesized, the α-amino group is protected to yield derivatives suitable for stepwise peptide synthesis. The choice of the Nα-protecting group dictates the subsequent deprotection strategy during SPPS.

Fmoc Protection: For use in Fmoc-SPPS, Nγ-trityl-L-asparagine is reacted with a 9-fluorenylmethoxy carbonylation reagent, such as Fmoc-chloride or Fmoc-succinimide, in a suitable solvent system like ethyl acetate (B1210297)/water. chemimpex.com This reaction introduces the base-labile Fmoc group.

Boc Protection: For Boc-SPPS, the α-amino group of Nγ-trityl-L-asparagine is protected with the acid-labile Boc group. This is typically achieved by reacting Nγ-trityl-L-asparagine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov

The following table outlines representative conditions for the Nα-protection of Nγ-trityl-L-asparagine:

Starting MaterialNα-Protecting AgentSolvent SystemBase (if applicable)Reported Yield (%)
Nγ-Trityl-L-asparagineFmoc-chloride/Fmoc-succinimideEthyl acetate/waterNaHCO₃High chemimpex.comnih.gov
Nγ-Trityl-L-asparagineDi-tert-butyl dicarbonate (Boc₂O)Dioxane/waterNa₂CO₃~62 nih.gov

Synthesis of Nα-Trityl-L-Asparagine Derivatives for Specialized Applications

While less common than Nγ-tritylation, the synthesis of Nα-trityl-L-asparagine derivatives offers an alternative protection strategy. The trityl group on the α-amino group is labile to mild acidic conditions, which can be advantageous in specific synthetic schemes. researchgate.net The synthesis of Nα-trityl-amino acids can be achieved by reacting the amino acid ester hydrochloride with trityl chloride in the presence of a base like triethylamine (B128534), followed by saponification of the ester. researchgate.net These derivatives are valuable in the synthesis of complex peptides where orthogonal protection schemes are required. researchgate.net

Formation of the N-Acetylated Derivative: AC-Asn(Trt)-OH

The final step in the synthesis of the target compound is the acetylation of the N-terminal α-amino group of Nγ-trityl-L-asparagine. N-terminal acetylation is a common modification in naturally occurring peptides and proteins and can influence their biological activity and stability.

N-terminal acetylation is typically achieved by treating the amino acid or peptide with an acetylating agent. Acetic anhydride is a widely used and effective reagent for this purpose. The reaction is generally performed in a suitable solvent, and the conditions can be optimized to ensure complete acetylation of the α-amino group. For the synthesis of this compound, Nγ-trityl-L-asparagine would be the starting material. The reaction involves the nucleophilic attack of the α-amino group on the carbonyl carbon of acetic anhydride.

A general protocol for N-acetylation is presented in the table below:

Starting MaterialAcetylating AgentSolventConditions
Nγ-Trityl-L-asparagineAcetic AnhydrideDichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)Room temperature or cooled nih.gov

A key challenge in the acetylation of Nγ-trityl-L-asparagine is to achieve chemoselectivity, ensuring that only the α-amino group is acetylated without affecting the side-chain amide, even though it is protected. The trityl group on the side-chain amide provides significant steric hindrance, which inherently disfavors its reaction with acetic anhydride. nbinno.com

Furthermore, the difference in the pKa values of the α-amino group and the side-chain amide nitrogen plays a crucial role in achieving selectivity. The α-amino group is significantly more basic and therefore more nucleophilic than the amide nitrogen. By carefully controlling the reaction conditions, such as pH and the stoichiometry of the acetylating agent, preferential acetylation of the α-amino group can be achieved. nih.gov For instance, performing the reaction at a slightly acidic pH can protonate the more basic α-amino group to a lesser extent than a more basic side-chain amine would be, thereby maintaining its nucleophilicity for the reaction. In the case of the asparagine side chain, the amide nitrogen is significantly less basic than the α-amino group, making selective acetylation of the α-amino group highly feasible under standard acylation conditions.

Chemical Properties and Reactivity of the Trityl Protecting Group in Asparagine Derivatives

Mechanistic Understanding of Trityl Protection and Deprotection

The protection of the asparagine side-chain amide involves the reaction of the amide nitrogen with trityl chloride (Trt-Cl) in the presence of a base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like dichloromethane (B109758) (DCM). This reaction selectively shields the side-chain amide.

The deprotection of the trityl group is an acid-catalyzed process. The mechanism relies on the exceptional stability of the triphenylmethyl (trityl) carbocation that is formed upon cleavage. thieme-connect.comresearchgate.net Under acidic conditions, typically using trifluoroacetic acid (TFA), the nitrogen atom of the protected asparagine side chain is protonated. This is followed by the departure of the trityl group as a stable trityl cation. thermofisher.com The stability of this cation is due to the extensive resonance delocalization of the positive charge across the three phenyl rings. researchgate.net The released trityl cation is a reactive electrophile and must be "scavenged" to prevent unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine within the peptide chain. thermofisher.comsigmaaldrich.com During cleavage, the formation of the trityl carbonium ion can be visually observed as a deep yellow color in the reaction mixture. thermofisher.com

Acid-Lability and Selective Removal Conditions for the Trityl Group

The trityl group is characterized by its high sensitivity to acid. peptide.comiris-biotech.de This acid-lability allows for its removal under conditions that can be fine-tuned to achieve selective deprotection.

The standard method for removing the trityl group involves treatment with a high concentration of trifluoroacetic acid (TFA), typically 95%, in a "cleavage cocktail" that also contains scavengers. sigmaaldrich.com The reaction is generally complete within one to three hours at room temperature. peptide.comsigmaaldrich.com

Scavengers are crucial components of the cleavage mixture. They are nucleophilic species that trap the electrophilic trityl cations generated during deprotection. sigmaaldrich.comgoogle.com Triisopropylsilane (TIS) is a highly effective and commonly used scavenger. peptide.comuci.edu It acts as a hydride donor, reducing the trityl cation to triphenylmethane. nih.gov Other scavengers include water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole, which can also help prevent other side reactions like the oxidation of tryptophan. sigmaaldrich.comacs.org The choice and concentration of scavengers are critical and depend on the amino acid composition of the peptide. peptide.com For instance, while TIS is effective, it has been shown to reduce some cysteine S-protecting groups. nih.gov

The table below summarizes common cleavage conditions for the Trt group.

Reagent CocktailConditionsPurpose
95% TFA / 2.5% H₂O / 2.5% TIS1-3 hours, Room Temp.Global deprotection of Trt and other acid-labile groups (e.g., tBu, Pbf). sigmaaldrich.comuci.eduacs.org
1% TFA in DCM2 minutes, repeated washesSelective deprotection of highly acid-sensitive groups like 2-Chlorotrityl (2-ClTrt) and Methoxytrityl (Mmt), leaving Trt and tBu groups intact. iris-biotech.desigmaaldrich.com
TFA / TIS / DCM (1:2:97)30-60 minutes, Room Temp.Selective deprotection of Mtt group, Trt group is stable. peptide.com
Acetic Acid / Trifluoroethanol / DCM-Mild cleavage for protected peptide fragments from very acid-sensitive resins (e.g., 2-chlorotrityl resin). rapp-polymere.com

The rate of trityl group removal can be influenced by its position within the peptide sequence. When an Asn(Trt) residue is located at the N-terminus of a peptide, its deprotection can be significantly slower. peptide.comthermofisher.com In such cases, it is often necessary to extend the cleavage time, sometimes up to four hours, to ensure complete removal of the trityl group. sigmaaldrich.comsigmaaldrich.com

Furthermore, incomplete deprotection of Asn(Trt) has been observed when it is in the vicinity of a reduced peptide bond. nih.gov This phenomenon is attributed to the preferential protonation of the secondary amine in the reduced bond, which hinders the necessary protonation of the trityl-protected side-chain amide for cleavage. nih.gov The steric environment created by neighboring bulky residues can also impact the accessibility of the cleavage reagents to the trityl group, potentially slowing down the deprotection kinetics. nii.ac.jp

Orthogonality with Common Nα- and C-Terminal Protecting Groups

In peptide synthesis, "orthogonality" refers to the ability to remove one type of protecting group under a specific set of conditions without affecting other types of protecting groups. peptide.compeptide.com The Trt group is a key component of the Fmoc/tBu protection strategy, which is a truly orthogonal system. peptide.comiris-biotech.de

The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by treatment with a base, typically a solution of piperidine (B6355638) in DMF. scielo.org.mx The side-chain protecting groups, including Trt on asparagine and tert-butyl (tBu) based groups on other residues (e.g., Asp, Glu, Ser, Thr), are acid-labile. iris-biotech.de

This orthogonality allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the Trt or tBu side-chain protecting groups. Conversely, during the final cleavage step, the acid-labile Trt and tBu groups are removed simultaneously with TFA, while any groups that might have been used for on-resin modification and are stable to acid (e.g., Alloc, ivDde) would remain intact. sigmaaldrich.comuci.edu The Trt group is not compatible with the Boc/Bzl strategy, as both the temporary Nα-Boc group and the permanent side-chain protecting groups are removed by acid, albeit of different strengths. peptide.com

The table below illustrates the orthogonality of the Trt group with common protecting groups.

Protecting GroupChemical ClassCleavage ConditionsOrthogonal to Trt
Fmoc Fluorenylmethyloxycarbonyl20% Piperidine in DMFYes
Boc tert-ButyloxycarbonylModerate Acid (e.g., 50% TFA)No (Conditions are too similar)
tBu tert-ButylStrong Acid (e.g., 95% TFA)No (Cleaved simultaneously)
Alloc AllyloxycarbonylPd(0) catalystYes
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2% Hydrazine in DMFYes

Steric and Electronic Influences of the Trityl Group on Asn(Trt) Reactivity

The trityl group is exceptionally bulky. This steric hindrance plays a significant role in the reactivity of the Asn(Trt) residue. The bulkiness of the Trt group effectively shields the side-chain amide, which is a primary reason for its use in preventing side-chain dehydration to nitriles during coupling reactions. This steric bulk can also suppress undesirable intramolecular cyclization reactions, such as diketopiperazine formation, particularly when the residue is near the C-terminus. rapp-polymere.com

However, this same steric hindrance can sometimes negatively impact reaction kinetics. The coupling of an amino acid to a sterically hindered N-terminal residue can be slowed. nii.ac.jp Similarly, the rate of Fmoc deprotection can be affected by aggregation, which can be influenced by bulky side chains like Trt. scielo.org.mxsigmaaldrich.com

From an electronic standpoint, the three phenyl rings of the trityl group are electron-withdrawing, which can influence the stability of adjacent chemical bonds and intermediates. This electronic effect contributes to the stability of the protected asparagine derivative. The stability of the trityl cation formed during acid-catalyzed deprotection is a direct result of the electronic properties of the triphenylmethyl system, where the positive charge is effectively delocalized. researchgate.net

Applications of Trityl Protected Asparagine in Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) Incorporating Asn(Trt) Derivatives

Trityl-protected asparagine is a cornerstone building block in modern SPPS, valued for its ability to enhance the solubility of the amino acid derivative and improve the purity of the final peptide product. sigmaaldrich.comsigmaaldrich.com It is compatible with both Fluorenylmethyloxycarbonyl (Fmoc) and t-Butyloxycarbonyl (Boc) protection strategies, offering versatility to peptide chemists. iris-biotech.depeptide.com

In the widely used Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like tert-butyl (tBu) or trityl (Trt). peptide.com Fmoc-Asn(Trt)-OH is a standard reagent in this methodology. sigmaaldrich.commedchemexpress.comcem.com The Trt group on the asparagine side chain is stable to the piperidine (B6355638) solutions used for Fmoc removal but is cleaved during the final deprotection step with strong acid, typically trifluoroacetic acid (TFA). sigmaaldrich.com The use of Fmoc-Asn(Trt)-OH has been shown to yield significantly purer peptides compared to other derivatives used for introducing asparagine. sigmaaldrich.com

The selection of coupling reagents and additives is critical for achieving high efficiency and minimizing side reactions during the incorporation of Fmoc-Asn(Trt)-OH. The choice depends on factors like steric hindrance, the risk of racemization, and the specific peptide sequence.

Aminium/Uronium and Phosphonium (B103445) Reagents: Reagents like HBTU and HATU are highly effective for most coupling steps in SPPS. sigmaaldrich.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when paired with its corresponding additive HOAt (1-Hydroxy-7-azabenzotriazole), generates highly reactive OAt esters. sigmaaldrich.com This combination is often considered superior to HBTU/HOBt, as HOAt's pyridine (B92270) nitrogen can provide anchimeric assistance during the coupling reaction, making it one of the most efficient reagent systems. sigmaaldrich.com HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with HOBt (1-Hydroxybenzotriazole) is another widely used combination that generates OBt active esters. sigmaaldrich.com

Carbodiimides and Additives: The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with an additive is a robust and cost-effective method. bachem.com While HOBt has been a traditional additive, newer oxime-based additives like Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) have gained prominence. nih.gov The DIC/Oxyma Pure system is highly effective at suppressing racemization and is considered a very safe coupling combination, as it avoids the use of potentially explosive benzotriazole-based additives. nih.gov For sterically hindered couplings or when base-free conditions are needed to minimize racemization, such as with Fmoc-Cys(Trt)-OH, the DIC/HOBt or DIC/Oxyma Pure combination remains a preferred method. bachem.comscribd.com In studies assessing the solubility of activated amino acids in green solvents, the DIC/Oxyma Pure system was found to be highly effective in dissolving various Fmoc-amino acids. nih.gov

Reagent/Additive CombinationTypeKey Characteristics
HATU/HOAtAminium/AzabenzotriazoleGenerates highly reactive OAt esters; very efficient due to anchimeric assistance from HOAt. sigmaaldrich.com
HBTU/HOBtAminium/BenzotriazoleWidely used for routine SPPS; generates OBt esters. sigmaaldrich.com
DIC/Oxyma PureCarbodiimide/OximeExcellent for racemization suppression; avoids potentially explosive triazole additives. bachem.comnih.gov
DIC/HOBtCarbodiimide/BenzotriazoleClassic combination, effective for minimizing racemization, especially under base-free conditions. bachem.compeptide.com

The solvent system in SPPS is crucial as it must swell the solid support resin and solubilize the reagents to ensure efficient reactions. tandfonline.com

Conventional Solvents: N,N-Dimethylformamide (DMF) is the most common solvent in Fmoc-SPPS due to its excellent solvating properties for both protected amino acids and coupling reagents, as well as its ability to swell the polystyrene-based resins effectively. researchgate.net Dichloromethane (B109758) (DCM) is also used, often in washing steps or in specific protocols. unibo.it However, both DMF and DCM are classified as hazardous chemicals, prompting a search for greener alternatives. acs.orgacs.org

Green Solvents: The development of more environmentally friendly SPPS protocols has led to the investigation of alternative solvents. acs.org

2-Methyltetrahydrofuran (B130290) (2-MeTHF): Derived from renewable resources, 2-MeTHF has been successfully used as a replacement for DMF and DCM. acs.orgacs.org Studies have shown that most Fmoc amino acids have good solubility in 2-MeTHF at concentrations of 0.2 M. acs.orgacs.org However, Fmoc-Asn(Trt)-OH exhibits lower solubility, typically around 0.1 M, which is still considered acceptable for automated synthesis. acs.orgacs.org

Triethyl phosphate (B84403) (TEP): TEP is another promising green solvent. tandfonline.com Research indicates that most Fmoc-amino acids are soluble in TEP. tandfonline.com However, derivatives with a trityl protecting group, including Fmoc-Asn(Trt)-OH and Fmoc-Cys(Trt)-OH, show poor solubility (≤ 0.1 M) in pure TEP. tandfonline.com This can be overcome by using a solvent mixture; for instance, Fmoc-Asn(Trt)-OH can be effectively dissolved in a 1:1 mixture of TEP and N-butylpyrrolidone (NBP), another green solvent. tandfonline.com

The choice of solvent directly impacts reaction kinetics and the potential for side reactions. While DMF remains the standard, green solvents are becoming viable alternatives, although solubility issues with certain derivatives like Fmoc-Asn(Trt)-OH may require the use of solvent mixtures or adjusted protocols. tandfonline.com

SolventTypePerformance with Fmoc-Asn(Trt)-OH
DMF (N,N-Dimethylformamide)ConventionalExcellent solubility and resin swelling; standard solvent for SPPS. researchgate.net
DCM (Dichloromethane)ConventionalOften used for washing and specific protocols; hazardous. unibo.it
2-MeTHF (2-Methyltetrahydrofuran)GreenAcceptable but limited solubility (~0.1 M). acs.orgacs.org
TEP (Triethyl phosphate)GreenPoor solubility (≤ 0.1 M) alone; requires co-solvents like NBP for dissolution. tandfonline.com

Peptide chain aggregation on the solid support is a major challenge in SPPS, leading to incomplete coupling and deprotection reactions, particularly in "difficult sequences". sigmaaldrich.com These sequences often contain hydrophobic residues or amino acids capable of forming inter-chain hydrogen bonds, like asparagine. sigmaaldrich.com Several strategies have been developed to mitigate this issue.

Pseudoproline Dipeptides: One of the most effective methods is the incorporation of pseudoproline dipeptides. sigmaaldrich.comnih.gov For a sequence containing an Asn-Thr motif, the commercially available dipeptide Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH can be used. sigmaaldrich.com This building block introduces a temporary, reversible proline-like oxazolidine (B1195125) structure at the threonine residue, which disrupts the formation of the regular secondary structures that lead to aggregation. sigmaaldrich.com The native threonine structure is restored during the final TFA cleavage. sigmaaldrich.com

Backbone Protection: Another approach involves the introduction of protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb). nih.govsigmaaldrich.com These groups prevent inter-chain hydrogen bonding, which is a primary driver of aggregation. nih.gov This strategy is particularly useful for sequences rich in glycine (B1666218) or other residues prone to aggregation. sigmaaldrich.com

Modified Synthesis Conditions: Adjusting the synthesis conditions can also disrupt aggregation. This includes performing coupling and deprotection steps at elevated temperatures (e.g., using microwave irradiation), which can break up aggregated structures. researchgate.net Additionally, using chaotropic salts (e.g., LiCl) or special solvent mixtures containing detergents like Triton X-100 can help to solubilize the growing peptide chain. sigmaaldrich.com

StrategyMechanismExample Application
Pseudoproline DipeptidesTemporarily introduces a 'kink' in the peptide backbone, disrupting secondary structure formation. sigmaaldrich.comUsing Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH for Asn-Thr sequences. sigmaaldrich.com
Backbone Protection (Hmb/Dmb)Prevents inter-chain hydrogen bonding by protecting the backbone amide nitrogen. nih.govIncorporating Dmb- or Hmb-protected residues every six amino acids in aggregation-prone sequences. sigmaaldrich.com
Elevated TemperatureProvides energy to disrupt aggregated structures and improve reaction kinetics. researchgate.netMicrowave-assisted SPPS for difficult sequences. researchgate.net
Chaotropic Agents/DetergentsDisrupts non-covalent interactions that lead to aggregation. sigmaaldrich.comAdding salts like LiCl or detergents like Triton X-100 to the solvent system. sigmaaldrich.com

The Boc/Bzl strategy was the original method developed for SPPS. It uses the acid-labile Boc group for Nα-protection and typically benzyl-based (Bzl) groups for side-chain protection, which are removed by strong acids like anhydrous hydrogen fluoride (B91410) (HF).

Boc-Asn(Trt)-OH is a derivative used in this methodology. sigmaaldrich.comsbsgenetech.com The trityl group provides temporary protection for the asparagine side-chain amide. sigmaaldrich.com A key advantage of using the Trt group in this context is that it increases the solubility of the asparagine derivative during the coupling step, which can lead to higher yields and fewer byproducts. sigmaaldrich.com In some protocols, the side-chain Trt group is removed during subsequent coupling cycles, while in others it remains until the final cleavage step. sigmaaldrich.com The use of Boc-Asn(Trt)-OH facilitates the synthesis of peptides with specific structural and functional properties within the Boc-SPPS framework. sbsgenetech.com

Beyond its use as a side-chain protecting group, the trityl group can also be employed for the protection of the Nα-amino group. csic.esresearchgate.net This approach offers a unique synthetic strategy. The Nα-Trt group is highly acid-labile and can be removed under very mild acidic conditions, such as dilute trifluoroacetic acid in DCM (e.g., 1:99 TFA/DCM) or acetic acid. csic.esresearchgate.net

This lability allows for an orthogonal protection scheme when paired with base-labile side-chain protecting groups (e.g., Fmoc-based protection on lysine (B10760008) side-chains). csic.esresearchgate.net This combination constitutes a novel method for assembling peptides under exceptionally mild conditions, which is particularly advantageous for synthesizing sensitive molecules like glycopeptides, phosphopeptides, or peptide-oligonucleotide conjugates, where exposure to the standard strong acids (in Boc chemistry) or bases (in Fmoc chemistry) could be detrimental. csic.esresearchgate.net The preparation of various Nα-Trt-amino acids, including Nα-Trt-Asn(Trt)-OH, has been described, enabling their incorporation into peptide sequences using solid-phase protocols. csic.es

Fmoc-Based SPPS Protocols for Coupling Fmoc-Asn(Trt)-OH

Solution-Phase Peptide Synthesis (LPPS) Utilizing Asn(Trt) Derivatives

The use of Nα-acetyl-Nγ-trityl-asparagine, or AC-Asn(trt)-OH, is a specialized application within the broader context of Liquid-Phase Peptide Synthesis (LPPS). The trityl (Trt) group serves as a crucial side-chain protection for the asparagine amide, preventing undesirable side reactions and improving the solubility of peptide fragments. ucl.ac.ukchemistrydocs.com While often left unprotected, the amide side-chains of asparagine can lead to aggregation, poor solubility, and dehydration to form nitriles during activation. chemistrydocs.comacs.orgdelivertherapeutics.com The bulky trityl group mitigates these issues, making Asn(Trt) derivatives valuable assets, particularly in the synthesis of complex or aggregation-prone sequences. ucl.ac.uk5z.com

Fragment Condensation Strategies

Fragment condensation is a powerful strategy in LPPS where smaller, protected peptide segments are synthesized independently and then coupled together in solution to form a larger peptide. This approach can be more efficient than stepwise synthesis for long peptides and can help circumvent issues encountered during the assembly of "difficult" sequences. chemistrydocs.com The use of peptide fragments containing a C-terminal Asn(Trt)-OH, such as this compound or a larger peptide fragment ending in this residue, is a key tactic in this methodology.

The primary advantage of using Asn(Trt) in fragment condensation is the prevention of β-cyanoalanine formation, a common side reaction when asparagine's side-chain amide is unprotected during the activation of the C-terminal carboxyl group. 5z.comresearchgate.net Furthermore, the trityl group's steric bulk helps to disrupt intermolecular hydrogen bonding between peptide backbones, reducing aggregation and the formation of secondary structures like β-sheets, which are known to decrease solubility and hinder coupling efficiency. ucl.ac.uk

A notable application of this strategy was demonstrated in the synthesis of a 21-amino acid C-terminal segment of the HIV-1 protease. 5z.comresearchgate.net The sequence was assembled from three protected fragments. For two of these fragments, trityl protection of asparagine was deemed essential to prevent side reactions and facilitate the synthesis. 5z.com This highlights the strategic incorporation of Asn(Trt)-containing fragments to overcome specific synthetic challenges. In such strategies, a protected fragment is synthesized, often via solid-phase methods, and then cleaved from the resin while retaining its side-chain protecting groups, yielding a C-terminally deprotected fragment like Fmoc-Arg(Pmc)-Asn(Trt)-Leu-Leu-Thr(But)-Gln-Ile-Gly-OH for subsequent solution-phase condensation. 5z.com

Specific Reaction Conditions for Solution-Phase Incorporations

The successful coupling of peptide fragments, including those containing this compound, in solution phase hinges on the careful selection of activation methods, coupling reagents, solvents, and reaction times. The goal is to achieve efficient peptide bond formation while minimizing racemization, particularly at the C-terminal residue of the activated fragment.

Carbodiimide-based reagents are frequently employed for fragment condensation in solution. americanpeptidesociety.org A common and effective combination is N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). 5z.comresearchgate.netamericanpeptidesociety.org HOBt acts as a racemization suppressant by forming an active ester intermediate, which then reacts with the amino group of the other fragment. americanpeptidesociety.org For instance, the condensation of a protected nonapeptide with a resin-bound fragment in the synthesis of the HIV-1 protease segment was achieved using DIC and HOBt in dimethylacetamide (DMA). 5z.com

Other classes of coupling reagents, such as phosphonium and aminium/uronium salts, are also widely used in both solution- and solid-phase synthesis. bachem.com Reagents like HBTU (2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate), often used with HOBt and a tertiary base like N,N-diisopropylethylamine (DIPEA), are known for high coupling efficiency. bachem.comrsc.org

The choice of solvent is critical for solubilizing the often-hydrophobic protected peptide fragments. Common solvents include dichloromethane (DCM), dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO), or mixtures thereof. ucl.ac.uk5z.comgoogle.com In one documented procedure for solution-phase fragment condensation, the N-terminal protected fragment was activated with EDAC (a water-soluble carbodiimide) and HOBt in DCM before being added to the C-terminal protected fragment. google.com

The table below summarizes typical reaction conditions used for the solution-phase coupling of peptide fragments, which are applicable to the incorporation of this compound or fragments containing it.

Coupling Reagent(s)Additive(s)BaseSolvent(s)TemperatureApplication ExampleRef
DICHOBt-DMANot specifiedCondensation of protected nonapeptide fragment. 5z.com
EDACHOBt-DCM5 °C to RTGeneral fragment condensation in solution. google.com
HBTUHOBTDIPEATHFRoom TempGeneral method for peptide elongation in solution. rsc.org
DCCHOBt-DMSO/NMPNot specifiedSolid-phase fragment condensation (principles apply to LPPS). ucl.ac.uk

Stereochemical Control and Racemization Pathways of Asparagine in Protected Forms

Mechanistic Insights into Asparagine Racemization during Activation and Coupling

The racemization of amino acid residues during peptide synthesis is a significant side reaction that can compromise the purity and function of the final peptide. The process typically occurs during the activation of the carboxyl group, a necessary step for peptide bond formation. nih.govhighfine.com This activation, unfortunately, also increases the acidity of the α-hydrogen, making it susceptible to abstraction by a base. nih.govbachem.com

There are two primary mechanisms by which racemization can occur:

Direct Enolization (Direct α-abstraction): In the presence of a base, the α-proton of the activated amino acid can be directly abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers. bachem.comrsc.org

Oxazolone (B7731731) Formation: This is considered the predominant pathway for the racemization of N-acyl amino acids. nih.govrsc.org The activated carboxyl group can be attacked by the carbonyl oxygen of the N-terminal protecting group (or the preceding amino acid in a peptide fragment), forming a 5(4H)-oxazolone ring. nih.govbachem.com This oxazolone intermediate has a highly acidic α-hydrogen, and its removal by a base leads to a resonance-stabilized, aromatic oxazole (B20620) anion. This planar, achiral intermediate, upon reprotonation, readily yields a racemic mixture of the oxazolone, which then reacts with the incoming amine to produce a racemic peptide segment. nih.gov

Asparagine and aspartic acid are particularly prone to racemization through a related mechanism involving the formation of a succinimide (B58015) intermediate. acs.org The side-chain amide can cyclize onto the activated carboxyl group, and the resulting succinimide ring significantly increases the acidity of the α-proton. acs.org Deprotonation leads to a stabilized, planar carbanion, which can be reprotonated from either side, leading to racemization. acs.org

Several factors influence the extent of racemization during the coupling step:

Coupling Reagents: Strong activating agents can increase the rate of oxazolone formation and subsequent racemization. highfine.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress racemization by forming less reactive activated esters. highfine.combachem.com

Base: The strength and steric hindrance of the base used for neutralization and coupling play a crucial role. highfine.com Sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (B128534) to minimize α-proton abstraction. highfine.combachem.com

Temperature: Lower reaction temperatures are generally recommended to reduce the rate of racemization. bachem.com

Analytical Techniques for Assessing Enantiomeric Purity (e.g., Chiral Chromatography)

Ensuring the enantiomeric purity of the final peptide product requires careful analysis of the starting materials and intermediates, including protected amino acids like AC-Asn(trt)-OH. Chiral chromatography is the most powerful and widely used technique for this purpose, offering high precision and sensitivity. windows.netphenomenex.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of protected amino acids. phenomenex.comcat-online.com

The principle of chiral HPLC involves the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte. mdpi.com The differing stability of these complexes leads to different retention times for the L- and D-enantiomers, allowing for their separation and quantification. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the chiral separation of a wide range of compounds, including Fmoc-protected amino acids. windows.netphenomenex.com

The enantiomeric purity of Fmoc-Asn(Trt)-OH can be determined directly by chiral HPLC without derivatization. researchgate.net The selection of the CSP and the mobile phase composition are critical for achieving baseline resolution. windows.netphenomenex.com

Table 1: Chiral HPLC Methods for the Enantiomeric Separation of Fmoc-Asn(Trt)-OH
Chiral Stationary Phase (CSP)Mobile PhaseResultReference
Cellulose-1 (e.g., Lux Cellulose-1)0.1% TFA in Acetonitrile (B52724)/WaterBaseline resolution achieved. windows.netphenomenex.com
Cellulose-2 (e.g., Lux Cellulose-2)0.1% TFA in Acetonitrile/WaterChiral recognition observed. windows.net
Cellulose-3 (e.g., Lux Cellulose-3)0.1% TFA in Acetonitrile/WaterChiral recognition observed. windows.net
OVM (Ovomucoid) ColumnNot specifiedSeparation achieved without derivatization. researchgate.net

Other analytical techniques for assessing enantiomeric purity include:

Gas Chromatography (GC) on a Chiral Stationary Phase: This method is also highly effective but typically requires the amino acid to be derivatized to increase its volatility. cat-online.com This involves deprotection followed by esterification and acylation. cat-online.com While powerful, the additional derivatization steps can introduce potential sources of error. cat-online.com

Indirect HPLC: This method involves derivatizing the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column. nih.gov

For complex peptides, the entire peptide can be hydrolyzed, and the resulting amino acids can be analyzed for their enantiomeric composition using the methods described above. This allows for the detection of any racemization that may have occurred at any of the chiral centers during the synthesis. cat-online.com

Advanced Derivatization and Functionalization Studies of Asn Trt Residues

Chemical Transformations of the Asparagine Side Chain in Synthetic Contexts

The amide group of the asparagine side chain, once deprotected from the trityl group, is a key site for various chemical transformations. A primary and often spontaneous modification is deamidation, which can occur under both acidic and neutral to alkaline conditions. nih.gov In acidic media, deamidation proceeds through direct hydrolysis to yield aspartic acid (Asp) peptides. nih.gov Conversely, under neutral or alkaline conditions, the reaction typically proceeds via a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form a mixture of both Asp and isoaspartic acid (isoAsp) peptides. nih.govacs.org The rate of deamidation is significantly influenced by the nature of the C-terminal adjacent amino acid residue. nih.gov

Beyond deamidation, the asparagine side chain can be intentionally modified to introduce novel functionalities. One significant transformation is the dehydration of the side chain amide to a nitrile, forming a β-cyanoalanine residue. This reaction can occur as a side reaction during the activation of unprotected asparagine in peptide synthesis, particularly with carbodiimide reagents like DCC. nih.gov The use of a trityl protecting group on the asparagine side chain effectively prevents this unwanted dehydration. peptide.com

Furthermore, the side chain amide can participate in peptide bond cleavage reactions. This process involves the nucleophilic attack of the asparagine side-chain nitrogen on the main-chain carbonyl carbon, leading to the formation of a cyclic imide intermediate and subsequent cleavage of the peptide backbone. acs.org This reaction is generally slower than deamidation. acs.org

Derivatization Strategies for Enhanced Analytical Characterization (e.g., silylation for GC-MS, excluding basic identification data)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, amino acids, including asparagine, are non-volatile due to their polar nature and require derivatization prior to GC-MS analysis to increase their volatility.

Silylation is a common derivatization technique where active hydrogens in the amino acid are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to introduce the TBDMS group. For asparagine, silylation targets the α-amino group, the carboxylic acid group, and the side chain amide group. The resulting derivative is more volatile and amenable to GC-MS analysis. It is important to note that under certain reaction conditions, asparagine can produce multiple derivatization products, which may complicate analysis.

Another derivatization approach involves the use of chloroformates, such as propyl chloroformate, in the presence of an alcohol like propanol. springernature.com This method leads to the esterification of the carboxyl group and the formation of a carbamate at the amino group. This derivatization can be performed directly in aqueous samples, simplifying the workflow. springernature.com However, acidic conditions during some derivatization procedures can cause the hydrolysis of the asparagine side chain amide, converting it to aspartic acid. researchgate.net

The choice of derivatization reagent and reaction conditions is critical to achieve a single, stable derivative for accurate quantification and to avoid unwanted side reactions. The table below outlines common derivatization reagents for the GC-MS analysis of amino acids.

Derivatization ReagentTarget Functional GroupsResulting DerivativeNotes
MTBSTFA -OH, -NH2, -SH, -COOHTBDMS ether/ester/thioether/amineProduces stable derivatives with characteristic mass spectra. Can sometimes yield multiple products for asparagine.
Propyl chloroformate/Propanol -NH2, -COOHN-propoxycarbonyl propyl esterCan be performed in aqueous solution. springernature.com
Pentafluoropropionic anhydride (B1165640) (PFPA) / Heptafluorobutanol (HFB) -NH2, -OH, -COOHN(O)-PFP, HFB esterProvides high sensitivity but can cause racemization. nih.gov
Methyl chloroformate/Methanol -NH2, -COOHN-methoxycarbonyl methyl esterCan lead to hydrolysis of the side chain amide in asparagine under alkaline conditions. researchgate.netnih.gov

Challenges and Innovations in the Synthetic Utilization of Trityl Protected Asparagine

Solubility and Handling Considerations for Fmoc-Asn(Trt)-OH in Various Solvents

A primary advantage of using the trityl protecting group for asparagine is the significant improvement in solubility compared to its unprotected counterpart, Fmoc-Asn-OH. peptide.com While Fmoc-Asn-OH is poorly soluble in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), Fmoc-Asn(Trt)-OH dissolves readily in these and other common organic solvents. peptide.compeptide.compeptide.com This enhanced solubility is crucial for efficient and reliable peptide synthesis.

Despite its general good solubility, challenges can arise, particularly with emerging "green" solvents intended to replace DMF and NMP. For instance, studies have shown that Fmoc-Asn(Trt)-OH has poor solubility (≤ 0.1 M) in 2-methyltetrahydrofuran (B130290) (2-MeTHF) and triethyl phosphate (B84403) (TEP), two promising eco-friendly alternatives. bachem.comtandfonline.com In the case of TEP, solubility issues persist even when coupling additives are present. tandfonline.com Researchers have found that using solvent mixtures, such as TEP and N-butylpyrrolidone (NBP) in a 1:1 ratio, can effectively dissolve Fmoc-Asn(Trt)-OH for use in greener synthesis protocols. tandfonline.com

Handling of Fmoc-Asn(Trt)-OH requires careful consideration of potential impurities from its manufacture. Commercial preparations can contain trace amounts of acetic acid, which is difficult to detect by HPLC and can act as a capping agent, leading to truncated peptide sequences. nih.gov Therefore, using high-purity reagents with specified low levels of acetic acid (<0.02%) is critical for successful synthesis. nih.gov

SolventSolubility of Fmoc-Asn(Trt)-OHReference
Standard (DMF, NMP)Good/Readily Soluble peptide.compeptide.compeptide.com
DMSOGood (up to 100 mg/mL) unifi.it
Triethyl phosphate (TEP)Poor (≤ 0.1 M) tandfonline.com
2-Methyltetrahydrofuran (2-MeTHF)Poor (exception among standard Fmoc-AAs) bachem.com
TEP:NBP (1:1)Good tandfonline.com

Addressing Coupling Inefficiencies and Yield Optimization

While the trityl group prevents nitrile formation, coupling Fmoc-Asn(Trt)-OH can still be inefficient, leading to lower yields and the formation of deletion peptides. This is often sequence-dependent and can be exacerbated by steric hindrance or on-resin aggregation. luxembourg-bio.com

Several strategies are employed to optimize coupling yields:

Choice of Coupling Reagents: The use of potent activating agents is crucial. Uronium/aminium salt-based reagents like HBTU, TBTU, and HATU are popular. chempep.com Studies comparing different reagents for the synthesis of "difficult sequences" like the ACP(65-74) peptide fragment found that aminium salts containing 6-Cl-HOBt, such as TCTU, significantly improved yields. luxembourg-bio.com

Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative (HOAt) are commonly used to improve coupling efficiency and reduce side reactions. While some studies have found that the addition of HOBt has little to no influence on the efficiency of PyBOP®-mediated coupling of Fmoc-Asn(Trt)-OH, others have noted its benefits in specific contexts. merckmillipore.com For particularly challenging couplings, HOAt has been shown to be superior, achieving efficiencies above 90% when used with EDC. nih.gov

Extended Coupling Times: For difficult couplings, simply extending the reaction time can sometimes improve yields. However, this is not always effective for Fmoc-Asn(Trt)-OH. In flow-based SPPS, for example, extended coupling times provided no significant benefit for Asn(Trt) incorporation, unlike for other amino acids such as Alanine. uzh.ch This suggests that for Asn(Trt), the issue is often not simply reaction kinetics but rather steric hindrance or aggregation that is not overcome by longer reaction times alone. uzh.ch

Residue-Specific Conditions: A growing body of research supports the use of amino acid-specific conditions to maximize yield. For Fmoc-Asn(Trt)-OH, optimized protocols in automated flow-based synthesis have suggested combining extended coupling times with a more potent activating agent like PyAOP to ensure high efficiency. uzh.ch

A significant challenge in yield optimization is ensuring the purity of the Fmoc-Asn(Trt)-OH building block itself. Commercial batches can contain dipeptide impurities (Fmoc-Asn(Trt)-Asn(Trt)-OH) or free amino acids, which can lead to insertion or deletion sequences. nih.gov

Comparative Analysis with Alternative Asparagine Protecting Group Strategies (e.g., Smoc-Asn-OH)

The challenges associated with Fmoc-Asn(Trt)-OH have spurred the development of alternative protecting group strategies for asparagine. A notable innovation is the Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl) protecting group.

The Smoc group is a sulfonated version of Fmoc, designed to impart high water solubility to the protected amino acid. sci-hub.se This enables Aqueous Solid-Phase Peptide Synthesis (ASPPS), which replaces hazardous organic solvents with water. sci-hub.seiris-biotech.de A key advantage of the Smoc strategy for asparagine (Smoc-Asn-OH) is that the side-chain amide does not require protection at all during the synthesis in water, simplifying the process and avoiding issues related to the trityl group. tu-darmstadt.deresearchgate.net

Below is a comparative analysis of the Fmoc-Asn(Trt)-OH and Smoc-Asn-OH strategies:

FeatureFmoc-Asn(Trt)-OHSmoc-Asn-OH
Synthesis Environment Organic Solvents (DMF, NMP)Aqueous Solvents (Water)
Side-Chain Protection Required (Trityl group)Not required in ASPPS
Solubility Good in organic solvents, poor in some green solvents. peptide.comtandfonline.comHigh solubility in water. sci-hub.se
Key Advantage Prevents nitrile formation; established and widely used. peptide.comEnables green chemistry (ASPPS), simplifies synthesis (no side-chain deprotection), allows real-time fluorescence monitoring. iris-biotech.deiris-biotech.de
Key Disadvantage Bulky Trt group can cause steric hindrance; slow deprotection at N-terminus; solubility issues in some solvents. peptide.comuzh.chNewer technology; requires water-swellable resins. iris-biotech.de
Aspartimide Formation Risk remains, managed by other means.Risk can be managed by using reduced temperature during deprotection. iris-biotech.deissuu.com

Other protecting groups for the asparagine side chain have also been explored, such as Tmob (2,4,6-trimethoxybenzyl) and Xan (Xanthyl). However, studies have shown that for model peptides, products obtained using Xan-protected asparagine were purer than those synthesized with Trt protection, suggesting it can be a superior choice in certain contexts.

Development of Novel Reagents and Methodologies to Enhance Asn(Trt) Incorporation

To address the persistent challenges of incorporating Fmoc-Asn(Trt)-OH, especially in "difficult sequences," research has focused on developing novel reagents and synthetic methodologies.

Novel Reagents:

Advanced Coupling Reagents: The development of coupling reagents has moved beyond the standard carbodiimides and HOBt/HBTU systems. Reagents incorporating 6-chloro-HOBt, such as HCTU, have demonstrated higher reaction rates and improved yields in the synthesis of difficult peptides. bachem.comluxembourg-bio.com More recently, COMU, which incorporates the non-explosive additive Oxyma Pure directly into its structure, offers a safer and highly efficient alternative, particularly for microwave-accelerated SPPS. bachem.com

Novel Additives: Oxyma Pure (ethyl cyano(hydroxyimino)acetate) has emerged as a superior alternative to HOBt. It provides faster kinetics, suppresses racemization, and is non-explosive. Its use with carbodiimides like DIC is a highly effective combination for difficult couplings. bachem.com

Novel Methodologies:

Flow-Based SPPS: Automated fast-flow peptide synthesis (AFPS) platforms, which use elevated temperatures to accelerate reactions, offer new ways to optimize difficult couplings. By enabling rapid, sequential synthesis cycles, these systems allow for the systematic study and implementation of residue-specific coupling conditions, which can significantly enhance the incorporation of challenging residues like Asn(Trt). uzh.chsemanticscholar.org

Greener Solvent Systems: The push for sustainable chemistry has led to the exploration of binary solvent systems that can replace DMF. For example, mixtures of DMSO and butyl acetate (B1210297) (BuOAc) have been successfully used with induction heating to accelerate synthesis while improving the environmental profile of the process. unifi.it The high polarity of DMSO makes it particularly effective at solubilizing challenging amino acids like Fmoc-Asn(Trt)-OH. unifi.it

Optimized Deprotection Strategies: Side reactions are not limited to the coupling step. To minimize byproducts like diketopiperazine formation, which can occur after Fmoc deprotection, novel deprotection cocktails have been developed. A solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to enhance deprotection kinetics while suppressing this problematic side reaction. acs.org

These innovations in reagents and methodologies continue to refine the use of Fmoc-Asn(Trt)-OH, making the synthesis of complex asparagine-containing peptides more efficient, reliable, and sustainable.

Analytical and Spectroscopic Characterization in Research Pertaining to Asn Trt Derivatives

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in peptide synthesis for both monitoring the progress of coupling and deprotection steps and for assessing the purity of the final product. thermofisher.comsigmaaldrich.com In the context of syntheses involving Asn(Trt) derivatives, reversed-phase HPLC (RP-HPLC) is frequently utilized.

Researchers often employ C18 or C4 columns for the separation of peptides and their derivatives. csic.esnih.gov The mobile phases typically consist of a binary solvent system, such as water and acetonitrile (B52724) (ACN), with trifluoroacetic acid (TFA) added to both phases to improve peak shape and resolution. nih.govcsic.es A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is standard practice to effectively separate components with varying polarities. csic.escsic.es Detection is commonly performed using UV spectrophotometry at wavelengths of 210-220 nm, where the peptide bond absorbs. csic.esscielo.br

The purity of Fmoc-Asn(Trt)-OH, a common building block in solid-phase peptide synthesis (SPPS), is often specified to be ≥99.0% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com This high level of purity is crucial to minimize the introduction of impurities during synthesis. HPLC can also be used to detect potential side products, such as the formation of aspartimide or the deletion of amino acids. chempep.comresearchgate.net For instance, during the synthesis of a peptide, an impurity with a mass shift of +71 Da was identified by HPLC and subsequent mass spectrometry as an insertion of a β-alanine residue, originating from an impurity in the Fmoc-protected amino acid starting material. researchgate.net

The progress of reactions, such as the removal of the Fmoc protecting group or the cleavage of the peptide from the resin, can be monitored by taking small aliquots of the reaction mixture and analyzing them by HPLC. sigmaaldrich.comsigmaaldrich.com This allows for the optimization of reaction times and conditions to maximize the yield of the desired product. thermofisher.com For example, monitoring the deprotection of the Trt group from the asparagine side chain by HPLC is important, as incomplete removal can lead to a heterogeneous final product. thermofisher.comsigmaaldrich.com

Table 1: HPLC Conditions for Analysis of Asn(Trt) Derivatives and Related Peptides

ParameterCondition 1Condition 2Condition 3
Column C18, 250 x 4.6 mmC18 (e.g., Vydac C18, 5 µm, 4.6 mm x 250 mm)C4 or C18 (e.g., Vydac, 10 µm, 10 x 250 mm)
Mobile Phase A 3% ACN/H₂O, 0.1% TFAWater + 0.1% TFA5% MeCN in 95% water with 0.1% TFA
Mobile Phase B Acetonitrile (ACN)Acetonitrile + 0.1% TFA95% MeCN in 5% water and 0.1% TFA
Gradient 50-90% B over 30 min5-55% B over 50 min0-100% B over 20 min
Flow Rate 1 mL/min1 mL/min3-6 mL/min (semi-preparative)
Detection 210 nmNot specified214 nm
Reference google.com nih.govrsc.org rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling in Synthetic Pathways

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of synthesized peptides and to identify and characterize impurities. hilarispublisher.comajprd.com Electrospray ionization (ESI) is a commonly used ionization method for peptide analysis, often coupled with HPLC (LC-MS). rsc.orgrsc.org

In the synthesis of peptides containing Asn(Trt), mass spectrometry is crucial for verifying the successful incorporation of the amino acid and for confirming the removal of the Trt protecting group. The trityl group has a characteristic mass, and its presence or absence can be easily detected. For example, an impurity with a mass shift of +243 amu in a peptide containing an Asn residue was identified as the result of the incomplete removal of the trityl group. researchgate.nethilarispublisher.com

Impurity profiling by MS is essential for quality control. nih.gov During peptide synthesis, various side reactions can occur, leading to impurities such as deletion sequences, insertion sequences, or modifications of amino acid side chains. researchgate.net For example, the oxidation of methionine to methionine sulfoxide (B87167) results in a mass increase of 16 amu. hilarispublisher.com By analyzing the mass spectrum of the crude peptide product, researchers can identify these impurities and optimize the synthesis and purification strategies. peptide.com

For instance, in the synthesis of a peptide fragment H-Ile-Gln(Trt)-Asn(Trt)-Cys(Acm)-Pro-OMe, ESI-MS was used to confirm the identity of the target molecule. google.com Similarly, in the synthesis of a burkholdine analogue, Fmoc-Asn(Trt)-OH was used, and the final product was characterized by mass spectrometry. sigmaaldrich.com

Table 2: Common Impurities in Peptide Synthesis Detected by Mass Spectrometry

Impurity TypeMass Shift (amu)Potential CauseReference
Trityl (Trt) adduct+243Incomplete deprotection of Asn(Trt), Gln(Trt), His(Trt), or Cys(Trt) researchgate.nethilarispublisher.com
Oxidation+16Oxidation of Met or Cys hilarispublisher.com
DeletionVariesIncomplete coupling or deprotection researchgate.net
InsertionVariesImpurities in amino acid starting materials researchgate.net
Formylation+28Side reaction during tBoc-deprotection hilarispublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules, including peptides and their derivatives. uzh.chthieme-connect.de Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, TOCSY, ROESY) NMR experiments can provide information about the connectivity of atoms and the three-dimensional structure of a peptide in solution. scienceopen.comrsc.org

For Asn(Trt) derivatives, ¹H NMR can be used to confirm the presence of the trityl group, which gives characteristic signals in the aromatic region of the spectrum (typically between 7.1 and 7.5 ppm). csic.es The signals for the α-proton and β-protons of the asparagine residue can also be identified, providing information about the local chemical environment. csic.esnih.gov

¹³C NMR spectroscopy provides complementary information, with the carbons of the trityl group appearing at characteristic chemical shifts. csic.esresearchgate.net For example, in the ¹³C NMR spectrum of Trt-Asn(Trt)-OH, the quaternary carbons of the two trityl groups appear around 70.9 and 71.9 ppm, and the aromatic carbons resonate between 127.1 and 144.4 ppm. csic.es

NMR is also valuable for conformational analysis. By analyzing nuclear Overhauser effects (NOEs) in ROESY or NOESY spectra, it is possible to determine the spatial proximity of protons and thus deduce the peptide's conformation in solution. uzh.chrsc.org This is particularly important for understanding how the bulky trityl group might influence the peptide's structure.

Table 3: Characteristic NMR Chemical Shifts (δ) for Trt-Asn(Trt)-OH

NucleusChemical Shift (ppm)Multiplicity/CouplingSolventReference
¹H NMR
Ar-H (Trt)7.1 - 7.5multipletCDCl₃ csic.es
α-CH3.61multipletCDCl₃ csic.es
β-CH₂2.33multipletCDCl₃ csic.es
¹³C NMR
COOH174.0CDCl₃ csic.es
CONH171.2CDCl₃ csic.es
Ar-C (Trt)127.1 - 144.4CDCl₃ csic.es
Cq (Trt)70.9, 71.9CDCl₃ csic.es
α-CH54.4CDCl₃ csic.es
β-CH₂37.0CDCl₃ csic.es

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Deprotection Monitoring)

UV-Vis spectroscopy is a simple and effective method for monitoring certain steps in solid-phase peptide synthesis, particularly the removal of the Fmoc protecting group. chempep.comiris-biotech.de The Fmoc group has a strong UV absorbance, and its cleavage from the peptide-resin with a base like piperidine (B6355638) results in the formation of a dibenzofulvene-piperidine adduct, which can be quantified by measuring its absorbance at around 301 nm. iris-biotech.de This allows for real-time monitoring of the deprotection reaction to ensure its completion. uzh.chrsc.org

In automated peptide synthesizers, an in-line UV-Vis detector can be used to continuously monitor the Fmoc deprotection, providing valuable data on the efficiency of each coupling and deprotection cycle. uzh.chacs.orgnih.gov Broadening of the deprotection peak can indicate aggregation of the growing peptide chain on the resin, which can hinder subsequent reactions. acs.orgnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of AC-Asn(Trt)-OH to achieve high-purity yields?

  • Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., DMF for solubility), reaction time (typically 1–3 hours for Fmoc deprotection), and molar ratios of reagents (e.g., 2–4 equivalents of coupling agents like HBTU/DIPEA). Purification via reversed-phase HPLC using gradients of acetonitrile/water (0.1% TFA) ensures removal of truncated sequences or side products. Analytical validation should include LC-MS (≥95% purity) and 1^1H/13^13C NMR to confirm structural integrity .

Q. What analytical methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm backbone and trityl-protected side chain resonances (e.g., 1^1H NMR in DMSO-d6: δ 7.2–7.4 ppm for trityl protons).
  • HPLC : C18 columns with UV detection at 220 nm for purity assessment.
  • Mass spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 597.67 for Fmoc-Asn(Trt)-OH) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 25°C/60% RH vs. 4°C/dry) with periodic HPLC monitoring. Compare degradation kinetics using Arrhenius modeling. Discrepancies often arise from moisture exposure or light sensitivity; ensure inert atmosphere storage (argon) and desiccants. Statistical tools like ANOVA can identify significant differences between conditions .

Q. What strategies improve the incorporation efficiency of this compound in automated solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Optimize coupling cycles by:

  • Using double couplings (2×10 min) with activators like Oxyma Pure/DIC.
  • Monitoring deprotection efficiency via Kaiser test or UV absorbance (Fmoc removal at 301 nm).
  • Adjusting resin swelling (e.g., DCM/DMF 1:1) to enhance accessibility for bulky trityl-protected residues .

Q. How can researchers design experiments to assess the compatibility of this compound with orthogonal protecting groups in complex peptide sequences?

  • Methodological Answer : Test sequential deprotection protocols (e.g., TFA for trityl vs. Pd-based cleavage for Alloc groups). Use MALDI-TOF MS to track side reactions (e.g., aspartimide formation). Include control sequences lacking Trt protection to isolate stability effects .

Data Management and Reproducibility

Q. What are best practices for archiving and sharing experimental data involving this compound?

  • Methodological Answer :

  • Storage : Use encrypted, cloud-based platforms with version control (e.g., Zenodo, institutional repositories).
  • Metadata : Document synthesis parameters (solvents, temperatures), instrument calibration data, and raw chromatograms.
  • Compliance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and ACS guidelines for supplementary data submission .

Tables for Methodological Reference

Parameter Optimized Condition Validation Technique Reference
Synthesis SolventDMF1^1H NMR (solvent peaks)
Purity AssessmentHPLC (C18, 220 nm)LC-MS (≥95% purity)
Stability Monitoring25°C/60% RH vs. 4°C/dryANOVA on degradation rates
Coupling EfficiencyDouble coupling (Oxyma Pure/DIC)Kaiser test or UV absorbance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.